IDO1 Modulation: C16:0 Sulfatide Suppresses While C18:0 and C24:1 Sulfatides Activate
In CD1d-transfected THP-1 human antigen-presenting cells, C16:0 sulfatide produced directional effects opposite to those of C18:0 and C24:1 sulfatides on IDO1 gene expression and enzymatic activity. At its optimal concentration (0.01 μM), C16:0 sulfatide reduced basal IDO1 expression by 48±3% relative to untreated negative controls, whereas C18:0 and C24:1 sulfatides increased IDO1 expression by 87±7% and 50±5% at 1 μM, respectively [1]. C22:0 sulfatide showed no significant effect at any concentration tested, confirming that fatty acid chain length, not merely the sulfatide scaffold, determines biological outcome [1].
| Evidence Dimension | IDO1 gene expression change (basal) |
|---|---|
| Target Compound Data | −48±3% at 0.01 μM |
| Comparator Or Baseline | C18:0 sulfatide: +87±7% at 1 μM; C24:1 sulfatide: +50±5% at 1 μM; C22:0 sulfatide: no significant effect at 0.01–10 μM |
| Quantified Difference | Opposite directionality (suppression vs. activation); >130% difference in magnitude between C16:0 and C18:0 effects at respective optimal concentrations |
| Conditions | CD1d-transfected THP-1 human cells, RT-PCR analysis, 24-hour treatment, compared to untreated negative controls |
Why This Matters
This functional divergence mandates isoform-specific reagent selection for any study involving sulfatide effects on IDO1-mediated immune regulation.
- [1] Alterio J, Fazio MA, Moyano AL, et al. Synthetic isoforms of endogenous sulfatides differently modulate indoleamine 2,3-dioxygenase in antigen presenting cells. Cellular Immunology. 2011;271(1):78-84. View Source
